1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
The compound 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one (hereafter referred to as the "target compound") is a benzothiazole derivative featuring a piperazine ring connected via a 2,2-dimethylpropan-1-one moiety. Its molecular formula is C₁₈H₂₅N₃OS, with a molecular weight of 331.48 g/mol . The structure includes:
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)16(22)20-8-10-21(11-9-20)17-19-14-12(23-4)6-7-13(24-5)15(14)25-17/h6-7H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWOYLXNVPQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Introduction of the 2,2-Dimethylpropanoyl Group: The final step involves the acylation of the piperazine nitrogen with 2,2-dimethylpropanoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity on central nervous system receptors. It may act as an antagonist or agonist for specific neurotransmitter receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. Its interactions with proteins and enzymes are of particular interest.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of various biological targets and to develop new chemical probes.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may act as an antagonist for alpha1-adrenergic receptors, blocking the binding of endogenous ligands and inhibiting receptor activation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
Substituent Effects on Molecular Weight: The adamantane-containing analog (467.67 g/mol) has a significantly higher molecular weight due to its bulky hydrocarbon group, which may improve blood-brain barrier penetration .
Biological Activity Trends :
- Compounds with piperidine rings (e.g., ) are often explored as multitarget ligands due to their conformational rigidity, whereas piperazine analogs (e.g., ) offer flexibility for optimizing pharmacokinetics .
- The undecenyl chain in highlights applications beyond pharmacology, such as polymer-supported catalysis .
Lipophilicity and Drug-Likeness :
- The fluorophenylsulfonyl derivative’s XlogP of 3.0 () suggests moderate lipophilicity, suitable for oral bioavailability. In contrast, the unsubstituted base compound () may require further derivatization to enhance membrane permeability .
Biological Activity
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that incorporates a benzothiazole moiety and a piperazine group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer activities.
Structural Characteristics
The compound's structure features:
- Benzothiazole Ring : Known for diverse biological activities, this moiety contributes to the compound's pharmacological properties.
- Piperazine Group : This heterocyclic amine is often involved in drug design due to its ability to interact with various biological targets.
- Dimethoxy Substituents : The methoxy groups enhance solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses and cellular signaling.
- Receptor Modulation : It could act as a ligand for various receptors, influencing neurotransmitter systems and potentially affecting cognitive functions.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. For example:
- In vitro Studies : Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models exposed to lipopolysaccharides (LPS) .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial activities against various bacterial strains. The mechanisms may include:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme systems critical for survival.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through:
- Modulation of apoptotic pathways.
- Inhibition of tumor growth factors.
Case Studies and Research Findings
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound with high purity?
Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between the benzothiazole and piperazine moieties.
- Functional group protection/deprotection (e.g., methoxy groups).
- Optimization of solvent systems (e.g., ethanol or DMF) and reaction temperatures to prevent side reactions.
Key challenges include minimizing byproducts (e.g., incomplete piperazine substitution) and ensuring regioselectivity during benzothiazole functionalization. Purification often requires column chromatography or recrystallization. Characterization via NMR and LC-MS is essential to confirm structural integrity .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models?
Answer:
Discrepancies may arise from variations in:
- Cell membrane permeability (e.g., differences between in vitro cell lines vs. ex vivo tissue models).
- Receptor isoform specificity (e.g., selectivity for serotonin vs. dopamine receptors).
- Metabolic stability (e.g., cytochrome P450 interactions in hepatic microsomal assays).
To address these, use orthogonal assays :
Validate receptor binding via radioligand displacement assays .
Compare activity in 3D spheroid models vs. monolayer cultures to assess penetration efficiency.
Perform metabolite profiling using HPLC-MS to identify degradation products .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of piperazine (δ ~2.5–3.5 ppm for N-CH2) and benzothiazole (δ ~7.0–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., [M+H]+ for C19H25N3O3S, expected m/z 376.1692) .
- FT-IR : Identify carbonyl (C=O stretch at ~1650–1750 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetics?
Answer:
Focus on modifying:
- Piperazine substituents : Replace dimethyl groups with polar groups (e.g., hydroxyl) to enhance solubility.
- Benzothiazole methoxy positions : Test 4,7-dimethyl vs. 5,7-dimethyl analogs for metabolic stability.
- Propanone linker : Introduce bioisosteres (e.g., amides) to reduce first-pass metabolism.
Use molecular docking to predict binding affinity changes and ADMETox simulations to prioritize candidates .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation.
- Use desiccants to avoid hydrolysis of the propanone moiety.
- Prepare lyophilized aliquots for long-term storage in amber vials .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Answer:
- Perform single-crystal X-ray diffraction to determine absolute configuration, particularly for chiral centers in the piperazine ring.
- Compare experimental unit cell parameters (e.g., space group, torsion angles) with computational predictions (e.g., density functional theory (DFT) models) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Enzyme inhibition assays : Test against acetylcholinesterase or monoamine oxidases.
- Cell viability assays (e.g., MTT assay) in cancer lines (e.g., HeLa or MCF-7).
- Radioligand binding assays for GPCR targets (e.g., 5-HT1A receptors) .
Advanced: How can researchers mitigate off-target effects identified in proteome-wide screens?
Answer:
- Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets.
- Apply fragment-based drug design to refine the pharmacophore and eliminate reactive functional groups.
- Validate selectivity via CRISPR-Cas9 knockout models of suspected off-target proteins .
Basic: What computational tools are recommended for predicting solubility and logP values?
Answer:
- Schrödinger’s QikProp : Predicts logP (expected ~2.8 for this compound) and solubility (≈0.1 mg/mL in water).
- SwissADME : Estimates bioavailability and identifies problematic substructures (e.g., high topological polar surface area) .
Advanced: How should contradictory cytotoxicity data between 2D and 3D cell models be interpreted?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
